

Target Engagement Validation Guide: N-(4-fluorophenyl)cyclopropanecarboxamide (N-4-FPC)

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Compound of Interest

Compound Name:	N-(4-fluorophenyl)cyclopropanecarboxamide
CAS No.:	2354-89-4
Cat. No.:	B2896347

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Executive Summary & Strategic Positioning

N-(4-fluorophenyl)cyclopropanecarboxamide (N-4-FPC) is a privileged pharmacophore often encountered in medicinal chemistry as a "Right-Hand Side" (RHS) fragment of Type II Kinase Inhibitors (most notably Cabozantinib/XL184) and as a scaffold for TRPV1 antagonists and DHODH inhibitors.

While often isolated as a synthesis intermediate (e.g., Cabozantinib Impurity 51) or a degradation product, N-4-FPC functions as a critical hydrophobic anchor. In kinase binding, this motif typically occupies the allosteric hydrophobic back-pocket adjacent to the ATP-binding site.

The Challenge: As a standalone fragment, N-4-FPC likely exhibits low-to-moderate affinity (in high

to

range) compared to the full parent molecule. Standard biochemical assays (IC50) may yield false negatives.

The Solution: This guide outlines a Fragment-Based Target Engagement (FB-TE) workflow using biophysical sensitivity (SPR) and cellular thermal stability (CETSA) to validate binding, distinguishing true engagement from non-specific aggregation.

Comparative Analysis: Fragment vs. Parent vs. Alternative

To validate N-4-FPC, you must benchmark it against its optimized parent (Cabozantinib) and a mechanistically distinct alternative.

Feature	N-4-FPC (The Fragment)	Cabozantinib (Parent Drug)	Crizotinib (Type I Comparator)
Role	Hydrophobic Anchor / Fragment Probe	Type II Kinase Inhibitor (c-Met, VEGFR2)	Type I Kinase Inhibitor (c-Met, ALK)
Binding Mode	Allosteric / Back-pocket occupancy	ATP-competitive (Hinge + Back-pocket)	ATP-competitive (Hinge focused)
Affinity ()	Expected: (Low)	Expected: (High)	Expected: (High)
Detection Method	SPR, NMR, CETSA (High Sensitivity)	IC50, ELISA (Functional)	IC50 (Functional)
Primary Risk	Non-specific aggregation; "Pan-Assay Interference"	On-target toxicity	Resistance mutations

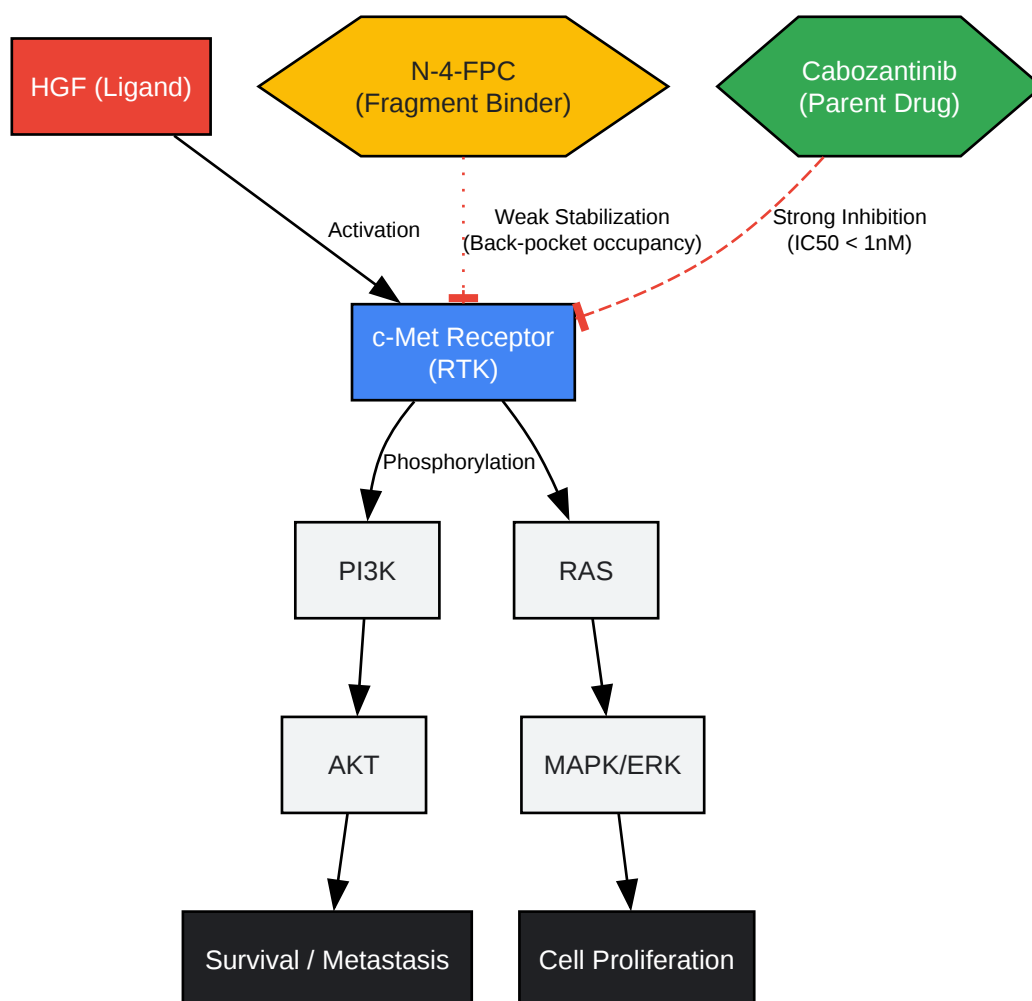
Scientific Rationale: The Validation Logic

To prove N-4-FPC engages a specific target (e.g., c-Met kinase domain) rather than acting as a chemical artifact, we apply a Biophysical Triangulation approach:

- Thermodynamic Stabilization (CETSA): Does the molecule penetrate the cell and thermally stabilize the target protein?
- Kinetics (SPR): Does the molecule show fast-on/fast-off kinetics typical of fragments, or sticky non-specific binding?
- Functional Consequence (Phospho-Flow): Does the fragment displace the ATP/substrate enough to alter downstream signaling (even weakly)?

Pathway Visualization: c-Met Signaling & Inhibition

The following diagram illustrates the c-Met pathway, the primary target lineage for this scaffold, and where N-4-FPC intervention is assessed.



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Caption: c-Met signaling cascade showing the competitive interface where N-4-FPC acts as a weak allosteric probe vs. Cabozantinib's potent inhibition.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Best for: Validating intracellular target engagement without radiolabels.

Rationale: If N-4-FPC binds c-Met (or an off-target like TRPV1), the thermodynamic stability of the protein will increase, shifting the melting curve (

) to a higher temperature.

Materials:

- Cells: MKN-45 (c-Met amplified) or HEK293 (transfected with target).
- Compound: N-4-FPC (100 μ M high dose for fragments) vs. DMSO control.
- Detection: Western Blot (anti-c-Met antibody) or AlphaScreen.

Step-by-Step Workflow:

- Treatment: Seed MKN-45 cells (

 cells/mL). Treat with 50-100 μ M N-4-FPC for 1 hour at 37°C. (Note: High concentration is required for low-affinity fragments).
- Harvest: Wash cells with PBS + Protease Inhibitors. Resuspend in PBS.
- Thermal Challenge: Aliquot cell suspension into PCR tubes (50 μ L each). Heat individually across a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C for 3 minutes.
- Cooling: Immediately snap-cool at room temperature (3 min).
- Lysis: Add NP-40 lysis buffer, freeze-thaw (x3) using liquid nitrogen to extract proteins.

- Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
- Analysis: Run the supernatant (soluble fraction) on SDS-PAGE. Blot for c-Met.
- Calculation: Plot band intensity vs. Temperature.
 - Success Criteria: A

compared to DMSO indicates significant binding.

Protocol B: Surface Plasmon Resonance (SPR)

Best for: Determining kinetics (

) and ruling out "sticky" compounds.

Rationale: Fragments often have very fast off-rates (

) that ELISA cannot capture. SPR provides real-time binding data.

Setup:

- Sensor Chip: CM5 (Carboxymethylated dextran).
- Ligand: Recombinant Human c-Met Kinase Domain (His-tagged).
- Analyte: N-4-FPC (Concentration series: 0, 12.5, 25, 50, 100, 200 μ M).

Step-by-Step Workflow:

- Immobilization: Capture His-c-Met on the chip surface to ~3000 RU (Response Units) using anti-His capture or amine coupling.
- Solvent Correction: Calibrate for DMSO effects (critical for fragments, typically 1-5% DMSO).
- Injection: Inject N-4-FPC at 30 μ L/min for 60 seconds (Association).
- Dissociation: Switch to running buffer for 60 seconds.

- Analysis:
 - Square Wave: If the sensorgram is a perfect "square wave" (instant on/off), it confirms typical low-affinity fragment behavior.
 - Slow Dissociation: If the signal does not return to baseline, suspect aggregation or covalent modification (false positive).
 - Calculation: Use Steady-State Affinity fitting (Plot vs. Concentration) rather than Kinetic fitting, as may be too fast for the instrument.

Troubleshooting & "Watch-Outs"

Observation	Diagnosis	Corrective Action
CETSA: No Shift	Low cellular permeability or Affinity too low ().	Try Isothermal Dose Response (ITDR) at a fixed temp (e.g., 52°C) with increasing drug concentration up to 500 µM.
SPR: Super-stoichiometric binding	Non-specific aggregation.	Add 0.05% Tween-20 or 0.1% BSA to the running buffer.
Cell Toxicity	Off-target effects (e.g., TRPV1 activation).[1]	Check cell viability (CellTiter-Glo) at 24h. If toxic, validate TRPV1 antagonism.

References

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